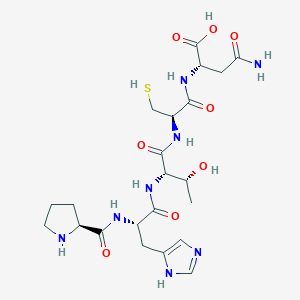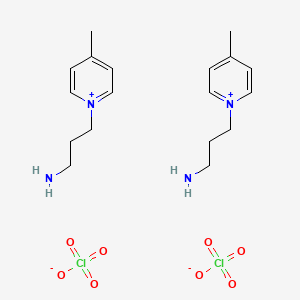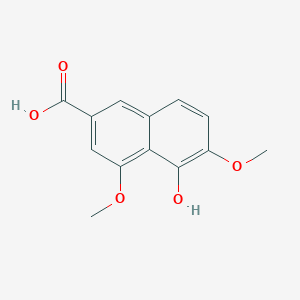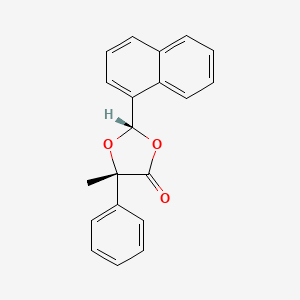![molecular formula C14H8ClN5S B12600882 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline CAS No. 646510-49-8](/img/structure/B12600882.png)
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is a heterocyclic compound that combines the structural features of purine and quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline typically involves the reaction of 2-chloro-7H-purine with a quinoline derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to proceed efficiently. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution: This involves the reaction of 2-chloro-7H-purine with a thiol-containing quinoline derivative.
Cyclization reactions: These may be employed to form the quinoline ring system from appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may reduce the quinoline ring or the purine moiety.
Substitution: Both the purine and quinoline rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine and quinoline derivatives.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-7H-purin-6-yl derivatives: These compounds share the purine moiety and may have similar biological activities.
Quinoline derivatives: These compounds share the quinoline ring and may have similar chemical reactivity.
Uniqueness
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is unique due to its combination of purine and quinoline structures, which may confer distinct biological and chemical properties not found in other compounds.
Eigenschaften
CAS-Nummer |
646510-49-8 |
|---|---|
Molekularformel |
C14H8ClN5S |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline |
InChI |
InChI=1S/C14H8ClN5S/c15-14-19-12-11(16-7-17-12)13(20-14)21-10-6-5-8-3-1-2-4-9(8)18-10/h1-7H,(H,16,17,19,20) |
InChI-Schlüssel |
VRHITTUMABAKOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=NC(=NC4=C3NC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
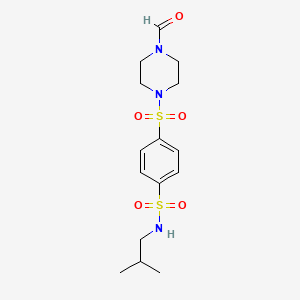

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

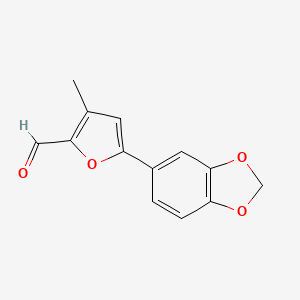
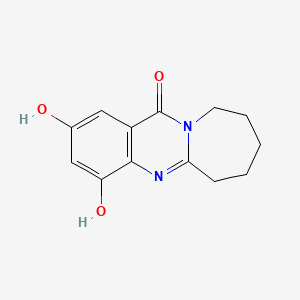

![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

